2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core with a hydroxyl group at position 6, an ethyl group at position 2, and a (3-fluorophenyl)(piperidin-1-yl)methyl substituent at position 5. Its molecular formula is C₁₈H₂₂FN₅OS (molecular weight: 375.5 g/mol) . However, critical physicochemical data (e.g., melting point, solubility) and detailed pharmacological profiles remain unreported in available literature.
Properties
IUPAC Name |
2-ethyl-5-[(3-fluorophenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4OS/c1-2-14-20-18-23(21-14)17(24)16(25-18)15(22-9-4-3-5-10-22)12-7-6-8-13(19)11-12/h6-8,11,15,24H,2-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRYDLHRCHRRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound with significant potential in pharmaceutical research. Its unique structure, which includes a thiazole and triazole moiety, suggests diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound is C18H21FN4OS with a molecular weight of 360.45 g/mol. The structure contains several heterocyclic rings that contribute to its biological properties (see Table 1).
| Property | Value |
|---|---|
| Molecular Formula | C18H21FN4OS |
| Molecular Weight | 360.45 g/mol |
| Purity | ≥95% |
| IUPAC Name | 2-ethyl-5-[(3-fluorophenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Anticancer Properties
Recent studies have indicated that compounds containing thiazole and triazole rings exhibit notable antiproliferative activity against various cancer cell lines. For instance:
- Mechanism of Action : The presence of electron-withdrawing groups (like fluorine) enhances the compound's ability to interact with biological targets. The fluorine atom in the phenyl ring may influence the compound's lipophilicity and binding affinity to targets involved in cancer progression .
- Case Study : In vitro tests demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles showed significant cytotoxic effects against HT-29 (colon cancer) and Jurkat (T-cell leukemia) cell lines. The most potent analogs were noted to induce apoptosis through the activation of caspase pathways .
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties:
- Research Findings : A study highlighted that thiazolo[3,2-b][1,2,4]triazoles demonstrated moderate anti-inflammatory activity by inhibiting pro-inflammatory cytokines in macrophage models .
- Mechanism : The anti-inflammatory effects are believed to stem from the inhibition of NF-kB signaling pathways which are crucial in mediating inflammatory responses.
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole and triazole compounds indicates that substituents on the aromatic rings significantly affect their biological activity:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., F) | Enhance cytotoxicity |
| Alkyl groups | Improve solubility |
| Aromatic rings | Increase binding affinity |
Pharmacokinetics
Pharmacokinetic studies suggest that compounds similar to this compound exhibit good gastrointestinal absorption and moderate bioavailability profiles. This is crucial for their potential therapeutic applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole moieties. The unique structure of this compound suggests it may exhibit notable antiproliferative activity against various cancer cell lines.
Mechanism of Action : The presence of electron-withdrawing groups like fluorine enhances the compound's ability to interact with biological targets. Specifically, the fluorine atom may influence the compound's lipophilicity and binding affinity to targets involved in cancer progression.
Case Study : In vitro tests have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant cytotoxic effects against HT-29 (colon cancer) and Jurkat (T-cell leukemia) cell lines. The most potent analogs induced apoptosis through the activation of caspase pathways, demonstrating their potential as anticancer agents.
Antimicrobial Properties
The compound also shows promise in antimicrobial research . Its structural components may enhance its efficacy against various bacterial strains.
Case Study : A study evaluating the antimicrobial activity of thiazole-containing compounds found that certain derivatives exhibited significant activity against Gram-positive bacteria. This highlights the potential for developing new antimicrobial agents based on this compound's structure.
Neurological Applications
Given the presence of the piperidine moiety, this compound may have applications in treating neurological disorders.
Mechanism of Action : Piperidine derivatives are known for their ability to modulate neurotransmitter systems. This compound's interaction with serotonin and dopamine receptors could be explored for potential therapeutic effects in conditions such as depression or anxiety.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Molecular weight estimated based on structure.
Impact of Substituent Modifications
Fluorophenyl Position :
- The meta-fluorine (3-F) in the target compound may enhance dipole interactions compared to ortho-fluorine (2-F) in , which could distort aromatic stacking .
- In , a para-fluorophenyl analog exhibited potent anticonvulsant activity (MES test), suggesting fluorine position critically influences target selectivity .
Heterocyclic Additions :
- The furan-2-yl group in introduces an oxygen atom, enhancing polarity and solubility but possibly reducing CNS penetration .
Q & A
Basic: What synthetic strategies are recommended for optimizing the synthesis of thiazolo-triazole derivatives like this compound?
Answer:
Key considerations include:
- Catalytic conditions : Use heterogenous catalysis (e.g., Bleaching Earth Clay at pH 12.5) in PEG-400 solvent to enhance reaction efficiency and regioselectivity .
- Temperature control : Maintain 70–80°C during nucleophilic substitution to minimize side reactions .
- Reaction monitoring : Employ TLC with ethyl acetate/hexane (3:7) to track progress and confirm intermediate formation .
- Purification : Recrystallize products from aqueous acetic acid to remove unreacted starting materials .
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Answer:
- ¹H NMR : Analyze chemical shifts for the fluorophenyl group (δ 7.2–7.6 ppm), piperidinyl protons (δ 1.5–3.0 ppm), and thiazole-triazole core (δ 8.0–8.5 ppm) .
- IR spectroscopy : Identify key functional groups, such as hydroxyl (3200–3500 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
- HPLC : Confirm purity (>95%) using reversed-phase C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Answer:
- Cross-validation : Combine NMR, IR, and mass spectrometry to confirm assignments (e.g., distinguishing thiazole vs. triazole protons) .
- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
- Isotopic labeling : Introduce deuterium or ¹³C labels to clarify ambiguous proton environments .
Advanced: What experimental designs are effective for studying structure-activity relationships (SAR) of this compound?
Answer:
- Systematic substitution : Synthesize analogs with modified fluorophenyl (e.g., chloro, methyl) or piperidinyl groups (e.g., morpholine, pyrrolidine) to assess bioactivity trends .
- Bioassays : Test inhibition against target enzymes (e.g., fungal 14α-demethylase) using microplate assays .
- Molecular docking : Model interactions with enzyme active sites (e.g., PDB: 3LD6) to rationalize SAR findings .
Basic: What purification methods are effective post-synthesis?
Answer:
- Recrystallization : Use hot ethanol/water mixtures for thiazolo-triazole derivatives to remove polar impurities .
- Column chromatography : Apply silica gel with dichloromethane/methanol (95:5) for challenging separations .
- Solvent washing : Use ice-cold hexane to eliminate residual PEG-400 from catalytic reactions .
Advanced: How can researchers address low yields in multi-step syntheses involving fluorophenyl intermediates?
Answer:
- Optimize coupling conditions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for fluorophenyl introduction with Buchwald-Hartwig bases to enhance stability .
- Protecting groups : Temporarily protect hydroxyl or amine functionalities during piperidinyl substitution to prevent side reactions .
- In-situ monitoring : Employ real-time FTIR to identify bottlenecks (e.g., incomplete deprotection) .
Basic: What are common synthetic challenges in forming the thiazolo[3,2-b][1,2,4]triazole core?
Answer:
- Regioselectivity : Control cyclization using stoichiometric acetic anhydride to favor the 6-ol isomer .
- Oxidative byproducts : Add antioxidants (e.g., BHT) during thiazole ring formation to prevent sulfur oxidation .
- Solvent choice : Use DMF for high-temperature reactions to improve solubility of intermediates .
Advanced: How can conformational analysis via NMR elucidate stereochemical ambiguities?
Answer:
- NOESY experiments : Detect spatial proximity between the piperidinyl methylene and fluorophenyl protons to confirm spatial orientation .
- Variable-temperature NMR : Observe dynamic effects (e.g., ring flipping in piperidine) to infer flexibility .
- Chiral derivatization : Use Mosher’s acid to resolve enantiomers if asymmetric synthesis is attempted .
Advanced: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME to estimate solubility, CYP450 interactions, and blood-brain barrier permeability .
- Molecular dynamics (MD) : Simulate binding kinetics with target proteins (e.g., 100 ns simulations in GROMACS) .
- QSAR modeling : Train models on triazole/thiazole datasets to predict toxicity and bioavailability .
Basic: How should researchers validate the biological activity of this compound?
Answer:
- Dose-response assays : Test inhibition of fungal growth (e.g., Candida albicans) at 0.1–100 µM concentrations .
- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
- Enzyme kinetics : Measure IC₅₀ values against purified 14α-demethylase using UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
